![molecular formula C11H10O3 B13892004 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde CAS No. 85607-71-2](/img/structure/B13892004.png)
2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring a methoxy group and a prop-2-yn-1-yloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid.
Reduction: 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde depends on the specific reaction or application. In general, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The methoxy and prop-2-yn-1-yloxy groups can influence the reactivity and selectivity of the compound in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzene: Similar structure but lacks the aldehyde group.
3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde: Similar structure with a different position of the methoxy group.
4-Methoxy-[(prop-2-yn-1-yl)oxy]benzaldehyde: Similar structure but with the methoxy group in a different position.
Uniqueness
2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the methoxy and prop-2-yn-1-yloxy groups allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
85607-71-2 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-methoxy-4-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)11(7-10)13-2/h1,4-5,7-8H,6H2,2H3 |
InChI-Schlüssel |
KKEKQUFCHXYNCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OCC#C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


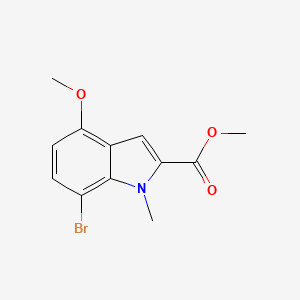
![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)
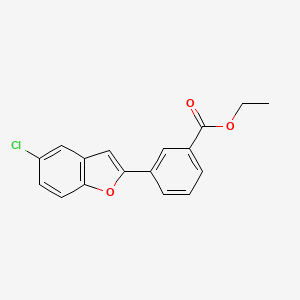

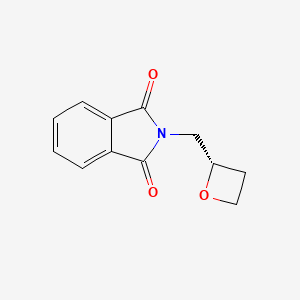
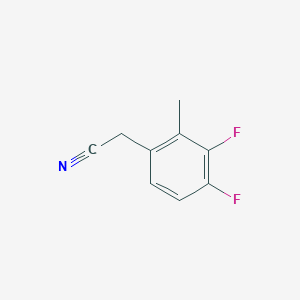
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)

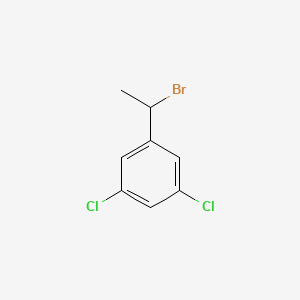
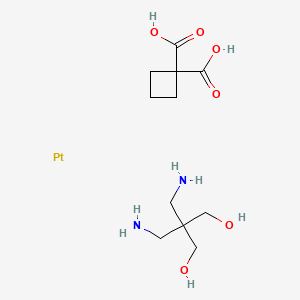

![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)

